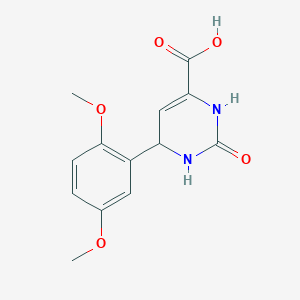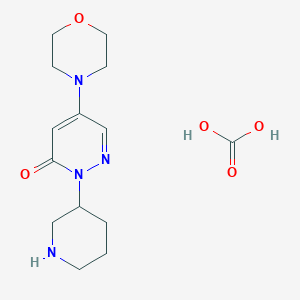
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a carbonic anhydrase inhibitor, which means that it can inhibit the activity of carbonic anhydrase enzymes in the body.
Mecanismo De Acción
MPP acts as a carbonic anhydrase inhibitor, which means that it can inhibit the activity of carbonic anhydrase enzymes in the body. Carbonic anhydrase enzymes are involved in the regulation of acid-base balance in the body and are also important in the production of aqueous humor in the eye. By inhibiting carbonic anhydrase, MPP can reduce the production of aqueous humor and lower intraocular pressure. MPP can also inhibit the activity of carbonic anhydrase in tumor cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
MPP has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. MPP can also reduce the expression of VEGF, a protein that is involved in the formation of new blood vessels. Additionally, MPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for use in lab experiments. It is a potent and selective carbonic anhydrase inhibitor, which means that it can be used to study the role of carbonic anhydrase enzymes in various biological processes. MPP is also relatively easy to synthesize and can be obtained in high yield and purity. However, MPP has some limitations for use in lab experiments. It is not very water-soluble, which can make it difficult to dissolve in aqueous solutions. Additionally, MPP can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPP. One area of interest is the development of MPP-based therapies for the treatment of glaucoma. Further studies are needed to determine the optimal dose and delivery method for MPP in the treatment of glaucoma. Another area of interest is the use of MPP as a potential therapy for Alzheimer's disease. Future studies are needed to determine the optimal dose and treatment duration for MPP in the treatment of Alzheimer's disease. Additionally, further studies are needed to investigate the potential anti-tumor effects of MPP and to determine the underlying mechanisms of these effects.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 3-(piperidin-3-yl)-2,3-dihydropyridazine-1-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under an inert atmosphere and in the presence of a base. The resulting product is then purified by column chromatography to obtain MPP in high yield and purity.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. MPP has also been shown to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. Additionally, MPP has been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure.
Propiedades
IUPAC Name |
carbonic acid;5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.CH2O3/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;2-1(3)4/h8,10-11,14H,1-7,9H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCQRPMDCCBHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2853244.png)
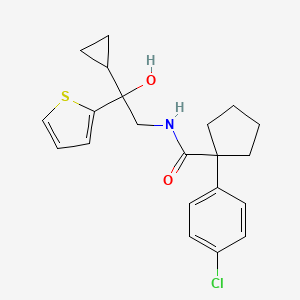
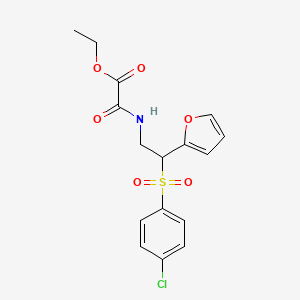
![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)
![2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone](/img/structure/B2853254.png)
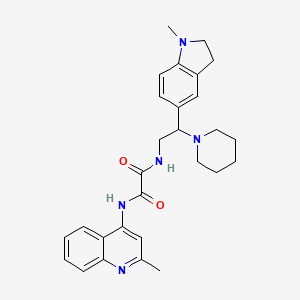
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2853261.png)
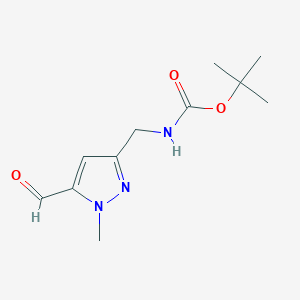
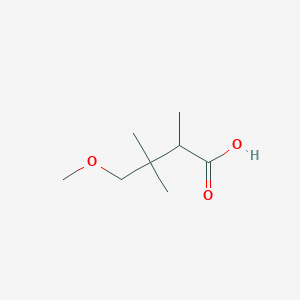
![5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2853264.png)
